molecular formula C10H7Cl2NO B2915543 1,3-Dichloro-8-methoxyisoquinoline CAS No. 2092689-32-0

1,3-Dichloro-8-methoxyisoquinoline

Cat. No.: B2915543
CAS No.: 2092689-32-0
M. Wt: 228.07
InChI Key: FGMYKEVJZZGZSN-UHFFFAOYSA-N
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Description

1,3-Dichloro-8-methoxyisoquinoline is a chemical compound with the molecular formula C10H7Cl2NO. It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at positions 1 and 3, and a methoxy group at position 8 on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-8-methoxyisoquinoline typically involves the chlorination of 8-methoxyisoquinoline. One common method is the reaction of 8-methoxyisoquinoline with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-8-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .

Scientific Research Applications

1,3-Dichloro-8-methoxyisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-8-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-8-methoxyisoquinoline is unique due to the specific positioning of the chlorine atoms and the methoxy group, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications .

Biological Activity

1,3-Dichloro-8-methoxyisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, supported by data tables and case studies from various research findings.

1. Chemical Structure and Synthesis

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of chlorine and methoxy groups enhances its biological activity.

The synthesis of this compound can be achieved through several methods, including:

  • Alkylation Reactions: Utilizing 8-methoxyisoquinoline as a precursor and reacting it with appropriate chlorinating agents.
  • Heck Reaction: This method has been explored for synthesizing various isoquinoline derivatives, including those with methoxy and chloro substituents .

2. Biological Activity Overview

The biological activity of this compound includes:

  • Antimicrobial Activity: Studies have shown that compounds within the isoquinoline class exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for derivatives often fall below 100 µg/mL, indicating significant antimicrobial potential .
  • Anticancer Properties: Research indicates that isoquinoline derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .
  • Antiviral Activity: Some studies have highlighted the antiviral properties of isoquinoline derivatives against viruses such as H5N1 and COVID-19. The activity is often correlated with the lipophilicity and electron-withdrawing properties of substituents on the aromatic ring .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of several isoquinoline derivatives, including this compound. The results indicated:

CompoundBacteria TestedMIC (µg/mL)
This compoundStaphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that this compound exhibits moderate antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)5
A549 (lung cancer)10

The results demonstrate that this compound has promising activity against cancer cell lines, potentially making it a candidate for further development in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Intercalation: Isoquinolines can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: Many isoquinoline derivatives inhibit key enzymes involved in cell proliferation and survival pathways.

5. Conclusion and Future Directions

The diverse biological activities of this compound highlight its potential as a therapeutic agent in various fields such as oncology and infectious diseases. Future research should focus on:

  • Exploring structure-activity relationships to optimize efficacy.
  • Conducting in vivo studies to assess safety and therapeutic potential.
  • Investigating combination therapies with existing drugs to enhance treatment outcomes.

Properties

IUPAC Name

1,3-dichloro-8-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMYKEVJZZGZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=NC(=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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